1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one
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Overview
Description
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C13H17NO3. It is known for its applications in various fields of scientific research, particularly in proteomics. This compound is often used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one can be achieved through microwave-assisted methods, which significantly reduce reaction times compared to conventional thermal heating. For instance, the reaction time can be decreased from 22 hours to just 30 minutes using microwave radiation . The synthetic route typically involves the reaction of 4-hydroxyacetophenone with formaldehyde and morpholine under optimized conditions.
Chemical Reactions Analysis
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include formaldehyde, morpholine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one is primarily used in proteomics research. It serves as a specialty product for studying protein interactions and functions . Additionally, it has applications in the synthesis of indole derivatives, which are significant in the development of biologically active compounds for treating various disorders .
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins, thereby influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is known to play a role in modulating protein interactions .
Comparison with Similar Compounds
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one can be compared to similar compounds such as 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone . While both compounds share structural similarities, this compound is unique due to its specific morpholine moiety, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research Its unique structure and reactivity make it a valuable tool for studying protein interactions and developing biologically active compounds
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C13H17NO3/c1-10(15)11-2-3-13(16)12(8-11)9-14-4-6-17-7-5-14/h2-3,8,16H,4-7,9H2,1H3 |
InChI Key |
KIONGQRFDUEFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CN2CCOCC2 |
Origin of Product |
United States |
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